molecular formula C20H13BrCl2N4O B316714 5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No.: B316714
M. Wt: 476.1 g/mol
InChI Key: OMMPJRVGWDGGGD-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the benzotriazole moiety .

Scientific Research Applications

5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the benzotriazole moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H13BrCl2N4O

Molecular Weight

476.1 g/mol

IUPAC Name

5-bromo-2-chloro-N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C20H13BrCl2N4O/c1-11-2-5-13(6-3-11)27-25-18-9-16(23)17(10-19(18)26-27)24-20(28)14-8-12(21)4-7-15(14)22/h2-10H,1H3,(H,24,28)

InChI Key

OMMPJRVGWDGGGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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